(4-Bromophenyl)(4-fluoro-3-methylphenyl)methanol
Description
(4-Bromophenyl)(4-fluoro-3-methylphenyl)methanol is a diarylmethanol derivative featuring a bromine atom on one phenyl ring and a fluorine atom with a methyl group on the adjacent phenyl ring. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which combines halogen substituents (Br, F) and a methyl group, influencing electronic properties, lipophilicity, and steric effects. Characterization typically involves advanced techniques such as 2D-NMR, ESI-MS, and X-ray crystallography .
Properties
IUPAC Name |
(4-bromophenyl)-(4-fluoro-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFZYDUJDRVQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)Br)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4-fluoro-3-methylphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 4-fluoro-3-methylbenzylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(4-fluoro-3-methylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction results in the formation of an alcohol.
Scientific Research Applications
(4-Bromophenyl)(4-fluoro-3-methylphenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(4-fluoro-3-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bromine and fluorine atoms can participate in halogen bonding, further affecting the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
(a) Halogen and Alkyl Substituents
- (4-Bromophenyl)(4-fluorophenyl)methanol (Compound 4 in ): Lacks the 3-methyl group present in the target compound. However, the reduced lipophilicity may decrease membrane permeability compared to the methyl-containing analog .
- (4-Bromo-3-methylphenyl)methanol (): Simpler structure with a single bromo-methylphenyl group. The lack of a second aryl ring diminishes π-π stacking interactions, which are critical for binding to aromatic residues in proteins .
(b) Heteroatom Incorporation
- [4-(4-Bromophenoxy)-3-fluorophenyl]methanol (): Contains an ether linkage instead of a direct phenyl–phenyl bond. The oxygen atom introduces electron-withdrawing effects, altering electronic distribution compared to the target compound. This may reduce stability under acidic conditions .
- (4-Bromophenyl)(3-(methylthio)phenyl)methanol (): The methylthio (SCH₃) group is electron-donating and polarizable, enhancing metabolic susceptibility compared to the target’s fluorine and methyl groups, which are more chemically inert .
(a) Binding Affinity and Selectivity
- highlights that diarylmethanols with polar substituents (e.g., bis(4-methoxyphenyl)methanol, Compound 7) exhibit reduced binding affinity to muscarinic acetylcholine receptors (mAChRs) compared to halogenated analogs. The target compound’s bromine and fluorine atoms likely enhance affinity due to halogen bonding with receptor residues .
- Pyrimidine derivatives with 4-fluoro-3-methylphenyl groups () demonstrate that halogen substituents improve analgesic and anti-inflammatory activity. The target’s bromine atom, being larger and more lipophilic than chlorine, may prolong receptor occupancy but reduce solubility .
(b) Metabolic Stability
- The 3-methyl group in the target compound likely slows oxidative metabolism by cytochrome P450 enzymes compared to non-methylated analogs (e.g., (4-bromophenyl)(4-fluorophenyl)methanol) .
- Compounds with sulfur atoms (e.g., methylthio in ) are prone to oxidation, forming sulfoxides or sulfones, which may limit their in vivo utility compared to the target’s stable halogen and methyl groups .
Key Trends and Research Findings
Table 1: Comparative Analysis of Selected Diarylmethanol Derivatives
Biological Activity
(4-Bromophenyl)(4-fluoro-3-methylphenyl)methanol is an organic compound with potential biological activities due to its unique structural features. The presence of bromine and fluorine atoms on the phenyl rings suggests that it may interact with various biological targets, influencing cellular processes. This article reviews the compound's biological activity, including its pharmacological effects, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C13H10BrF
- Molecular Weight : 281.12 g/mol
- Functional Groups : Hydroxyl group (-OH), bromine (Br), and fluorine (F) substituents.
The biological activity of this compound can be attributed to its interaction with various proteins and enzymes. Similar compounds have been shown to:
- Inhibit Enzyme Activity : Compounds with halogen substituents often exhibit inhibitory effects on enzymes involved in metabolic pathways.
- Influence Cellular Signaling : The compound may modulate signaling pathways such as NF-κB and MAPK, which are crucial for cell proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Studies have demonstrated that related compounds can induce apoptosis in cancer cells. For instance:
- Microtubule Destabilization : Some analogs have shown effective inhibition of microtubule assembly, suggesting potential use as anticancer agents by disrupting mitotic processes .
- Caspase Activation : Induction of apoptosis was confirmed through increased caspase-3 activity in breast cancer cell lines .
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial properties:
- Bacterial Inhibition : Research has indicated that halogenated phenols can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating effectiveness .
Table 1: Summary of Biological Activities
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors influencing its bioavailability include:
- Absorption : The presence of a hydroxyl group may enhance solubility.
- Metabolism : Halogenated compounds often undergo metabolic transformations that can affect their efficacy and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
